molecular formula C7H11FO B13213233 2-Fluoro-4-methylcyclohexanone CAS No. 696-03-7

2-Fluoro-4-methylcyclohexanone

Cat. No.: B13213233
CAS No.: 696-03-7
M. Wt: 130.16 g/mol
InChI Key: DUXQRPBDEOGHFQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a six-membered ring structure with a ketone functional group, a fluorine atom, and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methyl-cyclohexanone can be achieved through several methods. One common approach involves the fluorination of 4-methyl-cyclohexanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-4-methyl-cyclohexanone may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of 4-methyl-cyclohexanone, followed by fluorination using a suitable fluorinating agent under controlled conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-4-methyl-cyclohexanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-fluoro-4-methyl-cyclohexanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

2-Fluoro-4-methyl-cyclohexanone can be compared with other similar compounds, such as:

    4-Methyl-cyclohexanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoro-cyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.

    2-Fluoro-4-methyl-cyclohexanol: The alcohol derivative of 2-fluoro-4-methyl-cyclohexanone, with different reactivity and applications.

Biological Activity

2-Fluoro-4-methylcyclohexanone is a fluorinated ketone that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for studying biological interactions and potential therapeutic applications.

The molecular formula of this compound is C7_{7}H11_{11}FO, with a molecular weight of 146.16 g/mol. The compound features a cyclohexanone structure with a methyl group and a fluorine atom, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. These characteristics can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Enzyme Interactions

Research indicates that this compound can serve as a probe in enzyme studies due to its unique chemical properties. The fluorinated nature allows for the exploration of enzyme interactions and metabolic pathways, providing insights into the mechanisms of action for various biological processes.

Pharmacological Potential

Fluorinated compounds are often investigated for their potential as pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The unique pharmacokinetic properties of this compound make it suitable for further exploration in drug development.

Antiviral Activity Exploration

Fluorinated nucleosides have shown promising antiviral activities in clinical studies. While this compound itself has not been directly tested as an antiviral agent, its structural analogs have been effective against viruses such as HCV and SARS-CoV-2. This suggests that fluorinated compounds may possess inherent antiviral properties worth investigating .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme Interaction StudiesDemonstrated potential as probes for enzyme interactions; enhanced lipophilicity aids penetration
Toxicity AssessmentSimilar compounds showed significant toxicity; adverse effects observed in animal models
Antiviral ActivityStructural analogs show promise against HCV and SARS-CoV-2; potential for further exploration

Properties

CAS No.

696-03-7

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluoro-4-methylcyclohexan-1-one

InChI

InChI=1S/C7H11FO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3

InChI Key

DUXQRPBDEOGHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)F

Origin of Product

United States

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